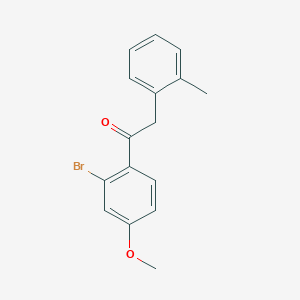

![molecular formula C8H5FN2O B1527023 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 1019020-06-4](/img/structure/B1527023.png)

6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde

Overview

Description

6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 1019020-06-4 . It has a molecular weight of 164.14 . The IUPAC name for this compound is 6-fluoroimidazo [1,2-a]pyridine-3-carbaldehyde .

Synthesis Analysis

The synthesis of similar compounds involves reacting 2-amino-5-fluoropyridine and N,N-dimethylformamide dimethylacetal as raw materials at 40-100 DEG C for 2-8 hours . This forms an intermediate which then reacts with ethyl bromoacetate in a solvent in the presence of alkali at 100-160 DEG C for 2-8 hours . The resulting product is then hydrolyzed to obtain the final product .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FN2O/c9-6-1-2-8-10-3-7 (5-12)11 (8)4-6/h1-5H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 42.0±0.5 cm3 . It has 3 H bond acceptors and no H bond donors . The polar surface area is 34 Å2 . The compound has a molar volume of 119.9±7.0 cm3 .Scientific Research Applications

Synthesis and Chemical Properties

- 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is used in various chemical syntheses. For instance, it's utilized in "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes. These methods are employed for the synthesis of methylimidazo[1,2-a]pyridines and related compounds, demonstrating the versatility of this compound in organic chemistry (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

Biomedical Applications

- This compound has been explored for its potential in biomedical applications. For instance, imidazo[1,2-a]pyridine derivatives, closely related to this compound, have been synthesized and evaluated for their binding affinity to amyloid plaques in Alzheimer’s disease. This suggests potential applications in imaging and diagnostic processes for neurodegenerative diseases (F. Zeng et al., 2006).

Development of Bioactive Molecules

- The versatility of this compound extends to the development of bioactive molecules. Research indicates that derivatives of this compound can be synthesized and screened for antimicrobial activities, suggesting its use in the development of new antimicrobial agents (Hacer Bayrak et al., 2009).

Photophysical Studies and Sensor Development

- Imidazo[1,2-a]pyridine derivatives, related to this compound, have been studied for their fluorescent properties. These studies highlight the potential of such compounds in developing photochemical sensors and biomarkers, with specific interest in studying the effects of different substituents on luminescent properties (Stephanía Velázquez-Olvera et al., 2012).

Green Chemistry Applications

- The compound has also found application in green chemistry. It's used in solvent-free mechanochemical synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, highlighting an environmentally friendly approach to chemical synthesis (A. Maleki, Shahrzad Javanshir, & Maryam Naimabadi, 2014).

Safety and Hazards

properties

IUPAC Name |

6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZDHTZYPZABPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717166 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1019020-06-4 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one](/img/structure/B1526944.png)

![2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide](/img/structure/B1526953.png)

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol](/img/structure/B1526955.png)

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B1526957.png)

![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)

![6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1526959.png)

amine](/img/structure/B1526963.png)